4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is a complex organic compound that belongs to the class of triazolopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound, which includes a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method involves the reaction of 3-ethyl-1H-[1,2,3]triazole with a suitable pyrimidine precursor under acidic or basic conditions to form the triazolopyrimidine ring . This intermediate is then reacted with a thiol compound to introduce the thioacetamido group, followed by coupling with benzamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
化学反应分析
Types of Reactions
4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amides, alcohols
Substitution: Substituted triazolopyrimidines, benzamides
科学研究应用
4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide has several scientific research applications:
作用机制
The mechanism of action of 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and disrupting downstream signaling pathways that are crucial for cell growth and survival . This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidine derivatives: Other derivatives in this class also show potential as enzyme inhibitors and anticancer agents.
Uniqueness
4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets . This makes it a promising candidate for further development in medicinal chemistry .
生物活性
The compound 4-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide is a novel derivative within the class of 1,2,3-triazolo[4,5-d]pyrimidines. This class has garnered attention for its diverse biological activities, including antiplatelet and antibacterial properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound includes a benzamide moiety linked to a thioacetamido group, which is further connected to a triazolo-pyrimidine core. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to ticagrelor, a known antiplatelet agent. Research indicates that modifications to the triazolo[4,5-d]pyrimidine structure can lead to varied antibacterial efficacy against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ticagrelor | S. aureus | 0.5 µg/mL |
Compound A | E. faecalis | 1.0 µg/mL |
Compound B | S. epidermidis | 0.75 µg/mL |
This table summarizes findings from various studies assessing the antibacterial activities of related compounds.
Antiplatelet Activity
The compound's structural similarities to ticagrelor suggest potential antiplatelet activity through inhibition of P2Y12 receptors. Studies have shown that modifications can retain this activity while possibly dissociating it from antibacterial effects . The dual-action potential makes it an interesting candidate for further investigation in cardiovascular therapies.
Case Studies
Case Study 1: Efficacy Against Resistant Strains
A study conducted by Goffin et al. synthesized several triazolo[4,5-d]pyrimidine derivatives and evaluated their efficacy against resistant bacterial strains. The results indicated that certain modifications could enhance antibacterial activity while maintaining antiplatelet effects .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation explored the SAR of triazolo[4,5-d]pyrimidines. It was found that bulky substituents at specific positions on the pyrimidine ring affected both antibacterial and antiplatelet activities differently, suggesting distinct mechanisms of action .
The biological activity of this compound likely involves multiple mechanisms:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
- Antiplatelet Mechanism : It likely inhibits ADP-induced platelet aggregation by blocking P2Y12 receptors.
Toxicity and Safety Profile
Preliminary studies indicate a favorable safety profile for similar compounds, with low toxicity observed in vitro against human cell lines . Further toxicological assessments are necessary to establish safety for clinical use.
属性
IUPAC Name |
4-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O2S/c1-2-22-14-12(20-21-22)15(18-8-17-14)25-7-11(23)19-10-5-3-9(4-6-10)13(16)24/h3-6,8H,2,7H2,1H3,(H2,16,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJIGXGXTQZCRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。